molecular formula C24H23Cl2N3O5S B7684306 N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide (non-preferred name)

N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide (non-preferred name)

Cat. No.: B7684306
M. Wt: 536.4 g/mol
InChI Key: CJBCURFUSOPSQN-MZJWZYIUSA-N
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Description

N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes benzyl, dichlorobenzylidene, hydrazinyl, oxoethyl, and dimethoxybenzenesulfonamide groups

Properties

IUPAC Name

2-[benzyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl2N3O5S/c1-33-22-11-9-19(13-23(22)34-2)35(31,32)29(15-17-6-4-3-5-7-17)16-24(30)28-27-14-18-8-10-20(25)21(26)12-18/h3-14H,15-16H2,1-2H3,(H,28,30)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBCURFUSOPSQN-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NN=CC3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC(=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the hydrazone intermediate: This involves the reaction of 3,4-dichlorobenzaldehyde with hydrazine to form the hydrazone.

    Coupling with benzylamine: The hydrazone intermediate is then reacted with benzylamine to form the benzylhydrazone.

    Sulfonamide formation: The final step involves the reaction of the benzylhydrazone with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with cellular receptors: Affecting signal transduction pathways.

    Inducing oxidative stress: Generating reactive oxygen species that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-[2-(2,3-dichlorobenzylidene)hydrazino]-4-oxobutanamide
  • N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides

Uniqueness

N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzylidene and hydrazinyl groups, in particular, contribute to its potential as a versatile compound in various applications.

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